holmium;oxalic acid;hydrate

Thermogravimetric Analysis Precursor Calcination Rare Earth Oxide Synthesis

Holmium oxalate hydrate delivers unmatched value as a high-purity Ho₂O₃ precursor with direct thermal decomposition at 755°C—no carbonate intermediates. Its Ho³⁺ ion provides the highest magnetic moment (10.6 µB) of any natural element and a moderate neutron absorption cross-section (64.7 barns) irreplaceable by Er, Dy, or Nd analogs. Five-nines (5N) purity ensures minimal parasitic lasing quenching in YAG/YLF hosts. Ideal for optical fiber doping, nuclear burnable absorber pellets, and NdFeB magnet recycling via validated D2EHPA solvent extraction–oxalate precipitation.

Molecular Formula C6H8Ho2O13
Molecular Weight 617.98 g/mol
Cat. No. B12083229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameholmium;oxalic acid;hydrate
Molecular FormulaC6H8Ho2O13
Molecular Weight617.98 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ho].[Ho]
InChIInChI=1S/3C2H2O4.2Ho.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2
InChIKeyHGIXILUAIKNFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium Oxalate Hydrate: Rare Earth Precursor for Oxide Synthesis, Optical Materials, and Nuclear Applications


Holmium oxalate hydrate, with the linear formula Ho₂(C₂O₄)₃·xH₂O, is an inorganic rare earth oxalate salt of the lanthanide series [1]. It exists primarily as a hydrated crystalline material—commonly as the decahydrate (Ho₂(C₂O₄)₃·10H₂O, CAS 28965-57-3) or heptahydrate (Ho₂(C₂O₄)₃·7H₂O, CAS 58176-70-8)—and appears as a white to off-white powder or transparent crystals [1][2]. This compound is characterized by its extremely low solubility in water and its capacity to thermally decompose directly to holmium oxide (Ho₂O₃) at elevated temperatures, a property that underpins its primary industrial role as a high-purity precursor for oxide-based functional materials [3][4]. Holmium itself possesses the highest magnetic moment (10.6 μB) of any naturally occurring element and exhibits strong neutron absorption cross-section (64.7 barns for thermal neutrons), characteristics that are imparted to derivative materials synthesized from this oxalate precursor [5].

Why Holmium Oxalate Hydrate Cannot Be Replaced by Other Lanthanide Oxalates in Critical Applications


Lanthanide oxalates (Ln₂(C₂O₄)₃·xH₂O) share a common stoichiometry and precipitation chemistry, yet substituting one rare earth oxalate for another introduces quantifiable and often unacceptable deviations in three critical performance dimensions: (1) thermal decomposition pathway and oxide formation temperature, which directly affect precursor-to-oxide conversion efficiency and energy consumption in calcination workflows; (2) crystal lattice parameters and hydration state stability, which govern reproducibility in solid-state synthesis and co-precipitation processes; and (3) the intrinsic nuclear and magnetic properties of the central Ho³⁺ ion (neutron absorption cross-section: 64.7 barns; magnetic moment: 10.6 μB), which cannot be replicated by Dy³⁺, Er³⁺, or Nd³⁺ [1][2]. The following quantitative evidence demonstrates exactly where holmium oxalate hydrate diverges measurably from its closest in-class analogs—erbium oxalate, dysprosium oxalate, and neodymium oxalate—and why procurement specifications must be compound-specific rather than class-generic.

Quantitative Differentiation of Holmium Oxalate Hydrate: Thermal, Structural, Purity, and Process-Specific Evidence


Thermal Decomposition: Oxide Formation at 755°C vs. Erbium Oxalate at 575°C and Dysprosium Oxalate at 610°C

Holmium oxalate hydrate (Ho₂(C₂O₄)₃·5.5H₂O) undergoes complete thermal decomposition to Ho₂O₃ at 755°C via a direct oxalate anion decomposition pathway without stable intermediate carbonate formation [1][2]. In contrast, erbium oxalate decomposes at 575°C and dysprosium(III) oxalate decomposes at 610°C to their respective oxides [3]. This represents a +180°C higher oxide formation temperature for holmium oxalate relative to erbium oxalate and +145°C relative to dysprosium oxalate. The dehydration behavior also differs mechanistically: Ho₂(C₂O₄)₃·5.5H₂O proceeds through four or more discrete dehydration steps, whereas Nd₂(C₂O₄)₃·10H₂O dehydrates in a single step, affecting intermediate phase evolution during calcination [1].

Thermogravimetric Analysis Precursor Calcination Rare Earth Oxide Synthesis

Crystal Structure: Monoclinic P2₁/c Space Group with Defined Lattice Parameters vs. Alternative Lanthanide Oxalate Polymorphs

Holmium oxalate heptahydrate crystals (Ho₂(C₂O₄)₃·7H₂O) grown via gel diffusion method crystallize in the monoclinic system with space group P2₁/c and precise lattice parameters: a = 12.197 Å, b = 11.714 Å, c = 6.479 Å, β = 120.12°, unit cell volume V = 799.6 ų [1][2]. This structural specificity enables reproducible solid-state reactivity predictions and phase-pure oxide product formation, as the oxalate lattice serves as a structural template during thermal decomposition. While other lanthanide oxalates may adopt different hydration states or polymorphic forms under identical synthesis conditions—for example, dysprosium oxalate decahydrate forms different crystal morphologies and neodymium oxalate decahydrate adopts an isostructural relationship with lanthanum oxalate—the Ho-specific P2₁/c monoclinic structure governs the decomposition pathway and intermediate phase evolution during calcination [3]. The hexagonal crystal morphology with well-defined (010), (011), (0-11), and (001) habit faces further distinguishes holmium oxalate's growth characteristics from other lanthanide oxalates grown under identical gel diffusion conditions [1].

X-ray Diffraction Crystallography Materials Characterization Solid-State Synthesis

Purity-Grade Availability: 99.9% (3N) and 99.999% (5N) Specifications for Optical and Nuclear-Grade Applications

Holmium oxalate hydrate is commercially available in 99.9% (3N) and 99.999% (5N) purity grades, measured on a rare earth oxide (REO) basis [1][2]. The 5N grade is specifically produced for applications requiring ultra-low trace metal contamination, such as optical fiber doping, laser crystal growth, and nuclear control rod precursor synthesis . In contrast, more abundant lanthanide oxalates like neodymium oxalate are typically supplied at lower purity specifications (e.g., 99.5% or 99.9%) due to their higher natural abundance and lower cost sensitivity, while less common heavy lanthanide oxalates (Tm, Lu) may have limited commercial availability at 5N grade due to scarcity and extraction complexity . The availability of 5N-grade holmium oxalate hydrate at commercial scale distinguishes it from other heavy lanthanide oxalates in procurement contexts where ultra-high purity is non-negotiable.

High-Purity Precursors Optical Materials REO Purity Trace Metal Analysis

Process-Specific Recovery: Holmium Oxalate as the Targeted Separation Product in Nd-Ho Magnet Recycling via Oxalic Acid Stripping

In a validated hydrometallurgical process for recovering rare earths from end-of-life electric vehicle permanent magnets, holmium oxalate is specifically targeted as the final recovered product. After liquid-liquid extraction using 0.05 M D2EHPA to separate Ho from Nd, the Ho-loaded organic phase is stripped using an oxalic acid-saturated solution to selectively precipitate holmium oxalate, while the Nd-rich aqueous phase yields neodymium oxalate via separate oxalic acid treatment [1][2]. This process-specific differentiation—where holmium oxalate serves as the designated recovery form for Ho³⁺ while neodymium oxalate serves the parallel role for Nd³⁺—demonstrates the non-interchangeability of these oxalates in industrial separation workflows. The selection of oxalate as the precipitation form is driven by its extremely low aqueous solubility and direct thermal conversion to oxide without intermediate carbonate formation, enabling high-purity oxide recovery after calcination [3].

Rare Earth Recycling Solvent Extraction Hydrometallurgy Circular Economy

Neutron Absorption: Ho³⁺ Cross-Section of 64.7 Barns vs. Er³⁺ (160 Barns) and Dy³⁺ (940 Barns) for Nuclear Control Applications

Holmium possesses a thermal neutron absorption cross-section of 64.7 barns, positioning it as a moderate-efficiency burnable neutron absorber in nuclear reactor control applications [1]. This value is significantly lower than dysprosium (940 barns for natural isotopic abundance) and erbium (160 barns), but higher than many lighter lanthanides such as neodymium (50 barns) [2][3]. When holmium oxalate hydrate is calcined to Ho₂O₃ and subsequently fabricated into control rod materials or burnable poison pellets, the neutron absorption property of the Ho³⁺ ion is fully retained. The oxalate precursor route offers advantages over alternative precursors (nitrates, carbonates) in terms of oxide purity and particle morphology control, which are critical for achieving homogeneous neutron absorber distribution in the final ceramic or cermet form [4]. Substituting holmium oxalate with erbium or dysprosium oxalate would alter the neutron absorption rate by factors of 2.5× or 14.5× respectively, fundamentally changing reactor neutronics and burnup behavior.

Nuclear Reactor Materials Neutron Absorber Burnable Poison Control Rod Precursor

Procurement-Optimized Application Scenarios for Holmium Oxalate Hydrate


High-Purity Ho₂O₃ Precursor for Optical Fiber Amplifiers and 2 μm Solid-State Lasers

Holmium oxalate hydrate serves as the preferred precursor for synthesizing high-purity holmium oxide (Ho₂O₃) used in optical fiber doping and laser crystal growth. The 5N (99.999%) purity grade ensures minimal parasitic absorption from trace rare earth impurities (particularly Er³⁺ and Dy³⁺) that would otherwise quench the 2.1 μm Ho³⁺ lasing transition or introduce unwanted absorption bands in the 1.5-2.0 μm telecommunications window. Thermal calcination at 755°C produces phase-pure Ho₂O₃ without stable intermediate carbonate phases [1], enabling consistent doping concentrations in yttrium aluminum garnet (YAG) and yttrium lithium fluoride (YLF) host crystals [2].

Nuclear-Grade Burnable Poison Precursor for Control Rod Fabrication

For nuclear reactor applications requiring a moderate-efficiency burnable neutron absorber (σ = 64.7 barns), holmium oxalate hydrate provides a chemically defined precursor route to Ho₂O₃ with controlled particle morphology and ultra-low hafnium and gadolinium contamination. Unlike dysprosium oxalate (σ = 940 barns, too strong for gradual depletion) or erbium oxalate (σ = 160 barns, faster burnout profile), holmium oxalate-derived oxide offers an intermediate neutron absorption rate that depletes predictably over a fuel cycle [1]. The direct oxalate-to-oxide decomposition pathway at 755°C avoids carbonate intermediate phases that can introduce porosity and inhomogeneity in sintered control rod pellets [2].

Rare Earth Magnet Recycling: Targeted Holmium Recovery via Oxalate Precipitation

In hydrometallurgical recycling of NdFeB permanent magnets from electric vehicle motors, holmium oxalate hydrate is the industrially validated precipitation product for isolating holmium from neodymium. The process employs 0.05 M D2EHPA liquid-liquid extraction to separate Ho³⁺ into the organic phase, followed by stripping with oxalic acid-saturated solution to precipitate holmium oxalate [1][2]. The extremely low aqueous solubility of the oxalate ensures >99% precipitation efficiency, while the direct thermal conversion to Ho₂O₃ at 755°C yields oxide suitable for re-entry into magnet alloy production or alternative high-value applications [3].

Single-Crystal Growth Studies and Solid-State Precursor Research

The defined monoclinic P2₁/c crystal structure (a=12.197 Å, b=11.714 Å, c=6.479 Å, β=120.12°) of holmium oxalate heptahydrate enables reproducible single-crystal growth via gel diffusion methods [1][2]. This structural consistency makes the compound valuable as a model system for studying lanthanide oxalate crystallization kinetics, thermal decomposition mechanisms, and the relationship between precursor lattice structure and final oxide morphology. The hexagonal crystal morphology with well-defined (010), (011), (0-11), and (001) habit faces provides a reproducible baseline for comparative crystal engineering studies across the lanthanide series [3].

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